molecular formula C6H5F2IN2 B11764162 6-(Difluoromethyl)-5-iodopyridin-2-amine

6-(Difluoromethyl)-5-iodopyridin-2-amine

Cat. No.: B11764162
M. Wt: 270.02 g/mol
InChI Key: VSCHYRGKHMQINK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Difluoromethyl)-5-iodopyridin-2-amine is a compound of significant interest in the field of medicinal and agricultural chemistry. The presence of both difluoromethyl and iodine groups on the pyridine ring makes it a versatile intermediate for various chemical reactions and applications. The difluoromethyl group is known for its ability to enhance the biological activity, metabolic stability, and lipophilicity of compounds, making it a valuable moiety in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)-5-iodopyridin-2-amine typically involves the introduction of the difluoromethyl group onto a pyridine ring followed by iodination. One common method is the direct C-H difluoromethylation of pyridines using difluoromethylating agents such as ClCF₂H or difluorocarbene reagents. This reaction is often catalyzed by transition metals like copper or silver under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from commercially available pyridine derivatives. The process includes steps like halogenation, metal-catalyzed cross-coupling reactions, and purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-5-iodopyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium or nickel catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield a wide range of substituted pyridines, while oxidation and reduction reactions can produce various oxidized or reduced derivatives .

Scientific Research Applications

6-(Difluoromethyl)-5-iodopyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-5-iodopyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Difluoromethyl)-5-bromopyridin-2-amine
  • 6-(Difluoromethyl)-5-chloropyridin-2-amine
  • 6-(Difluoromethyl)-5-fluoropyridin-2-amine

Uniqueness

Compared to similar compounds, 6-(Difluoromethyl)-5-iodopyridin-2-amine is unique due to the presence of the iodine atom, which provides distinct reactivity and allows for specific types of chemical transformations. The iodine atom’s larger size and higher polarizability compared to other halogens can lead to different biological and chemical properties, making this compound particularly valuable in certain applications .

Properties

Molecular Formula

C6H5F2IN2

Molecular Weight

270.02 g/mol

IUPAC Name

6-(difluoromethyl)-5-iodopyridin-2-amine

InChI

InChI=1S/C6H5F2IN2/c7-6(8)5-3(9)1-2-4(10)11-5/h1-2,6H,(H2,10,11)

InChI Key

VSCHYRGKHMQINK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1I)C(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.